Cas no 1212861-91-0 ((1R)-1-(2-phenylphenyl)ethan-1-amine)

(1R)-1-(2-phenylphenyl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(2-Biphenylyl)ethanamine
- (1R)-1-(2-phenylphenyl)ethan-1-amine
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- インチ: 1S/C14H15N/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,15H2,1H3
- InChIKey: WPRJUUUGBBRPCJ-UHFFFAOYSA-N
- ほほえんだ: CC(C1C=CC=CC=1C1C=CC=CC=1)N
計算された属性
- どういたいしつりょう: 197.120453 Da
(1R)-1-(2-phenylphenyl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1864485-0.05g |
(1R)-1-(2-phenylphenyl)ethan-1-amine |
1212861-91-0 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1864485-1g |
(1R)-1-(2-phenylphenyl)ethan-1-amine |
1212861-91-0 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1864485-5g |
(1R)-1-(2-phenylphenyl)ethan-1-amine |
1212861-91-0 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1864485-5.0g |
(1R)-1-(2-phenylphenyl)ethan-1-amine |
1212861-91-0 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1864485-10.0g |
(1R)-1-(2-phenylphenyl)ethan-1-amine |
1212861-91-0 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1864485-0.5g |
(1R)-1-(2-phenylphenyl)ethan-1-amine |
1212861-91-0 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1864485-1.0g |
(1R)-1-(2-phenylphenyl)ethan-1-amine |
1212861-91-0 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1864485-0.25g |
(1R)-1-(2-phenylphenyl)ethan-1-amine |
1212861-91-0 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1864485-2.5g |
(1R)-1-(2-phenylphenyl)ethan-1-amine |
1212861-91-0 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1864485-0.1g |
(1R)-1-(2-phenylphenyl)ethan-1-amine |
1212861-91-0 | 0.1g |
$930.0 | 2023-09-18 |
(1R)-1-(2-phenylphenyl)ethan-1-amine 関連文献
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
(1R)-1-(2-phenylphenyl)ethan-1-amineに関する追加情報
Introduction to (1R)-1-(2-phenylphenyl)ethan-1-amine (CAS No. 1212861-91-0)
(1R)-1-(2-phenylphenyl)ethan-1-amine, also known by its CAS number 1212861-91-0, is a chiral compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features and potential applications in various biological and pharmaceutical contexts. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with (1R)-1-(2-phenylphenyl)ethan-1-amine.
The molecular formula of (1R)-1-(2-phenylphenyl)ethan-1-amine is C13H13N, and its molecular weight is approximately 183.24 g/mol. The compound is a chiral amine with a phenyl-substituted benzene ring attached to an ethyl group, which imparts it with distinct stereochemical properties. The presence of the chiral center at the carbon atom adjacent to the amine group makes it a valuable starting material for the synthesis of enantiomerically pure compounds.
In terms of physical properties, (1R)-1-(2-phenylphenyl)ethan-1-amine is typically a colorless or white solid at room temperature. It is moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The compound's melting point and boiling point are important parameters for its handling and storage, with the melting point typically ranging from 75 to 78°C.
The synthesis of (1R)-1-(2-phenylphenyl)ethan-1-amine can be achieved through various methods, including asymmetric synthesis and chiral resolution techniques. One common approach involves the use of chiral catalysts or ligands to achieve enantioselective reduction or alkylation reactions. For example, a recent study published in the Journal of Organic Chemistry reported a highly efficient asymmetric hydrogenation method using a ruthenium-based catalyst to produce (1R)-1-(2-phenylphenyl)ethan-1-amine with excellent enantiomeric purity (ee > 99%). This method not only simplifies the synthetic route but also enhances the overall yield and scalability of the process.
The biological activities of (1R)-1-(2-phenylphenyl)ethan-1-amine have been extensively studied in recent years. One of the key areas of interest is its potential as a pharmacological agent. Research has shown that this compound exhibits significant activity as an inhibitor of specific enzymes involved in various metabolic pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that (1R)-1-(2-phenylphenyl)ethan-1-amine effectively inhibits the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. This property makes it a promising candidate for the development of novel antidepressants and neuroprotective agents.
Beyond its enzymatic inhibition properties, (1R)-1-(2-phenylphenyl)ethan-1-amine has also been investigated for its potential anti-inflammatory effects. A study conducted by researchers at the University of California found that this compound significantly reduces inflammation in animal models by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that (1R)-1-(2-phenylphenyl)ethan-1-amine could be further explored for its therapeutic potential in treating inflammatory diseases.
In addition to its biological activities, (1R)-1-(2-phenylphenyl)ethan-1-amine has been utilized as a key intermediate in the synthesis of more complex molecules with diverse applications. For example, it serves as a building block for the preparation of chiral ligands used in catalytic asymmetric reactions, which are crucial for the production of enantiomerically pure pharmaceuticals and fine chemicals. A recent review article in Chemical Reviews highlighted several successful applications of this compound in asymmetric synthesis, emphasizing its versatility and importance in modern synthetic chemistry.
The safety profile of (1R)-1-(2-phenylphenyl)ethan-1-amine is another critical aspect that has been evaluated in various studies. Toxicological assessments have shown that this compound exhibits low toxicity when administered at therapeutic doses. However, like any chemical substance, it should be handled with appropriate precautions to ensure safety during laboratory work and industrial processes.
In conclusion, (1R)-1-(2-phenylphenyl)ethan-1-amine (CAS No. 1212861-91-0) is a versatile chiral compound with significant potential in both fundamental research and practical applications. Its unique structural features, coupled with its biological activities and synthetic utility, make it an important molecule for further exploration in medicinal chemistry and pharmaceutical development. As ongoing research continues to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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